Cas no 2228162-66-9 (2-(2-bromoethyl)-3-chloro-4-fluoro-1-methoxybenzene)

2-(2-Bromoethyl)-3-chloro-4-fluoro-1-methoxybenzene is a halogenated aromatic compound featuring a bromoethyl side chain, making it a versatile intermediate in organic synthesis. The presence of multiple halogen substituents (bromo, chloro, and fluoro) enhances its reactivity, particularly in cross-coupling reactions and nucleophilic substitutions. The methoxy group further contributes to its electronic properties, allowing for selective functionalization. This compound is particularly valuable in pharmaceutical and agrochemical research, where its structural motifs are leveraged for the development of bioactive molecules. Its well-defined reactivity profile and stability under standard conditions make it a reliable building block for complex molecular architectures.
2-(2-bromoethyl)-3-chloro-4-fluoro-1-methoxybenzene structure
2228162-66-9 structure
Product Name:2-(2-bromoethyl)-3-chloro-4-fluoro-1-methoxybenzene
CAS No:2228162-66-9
MF:C9H9BrClFO
MW:267.522564649582
CID:6455868
PubChem ID:165641275
Update Time:2025-05-20

2-(2-bromoethyl)-3-chloro-4-fluoro-1-methoxybenzene Chemical and Physical Properties

Names and Identifiers

    • 2-(2-bromoethyl)-3-chloro-4-fluoro-1-methoxybenzene
    • 2228162-66-9
    • EN300-1924950
    • Inchi: 1S/C9H9BrClFO/c1-13-8-3-2-7(12)9(11)6(8)4-5-10/h2-3H,4-5H2,1H3
    • InChI Key: QSOOZPYDDNXSMP-UHFFFAOYSA-N
    • SMILES: BrCCC1C(=C(C=CC=1OC)F)Cl

Computed Properties

  • Exact Mass: 265.95093g/mol
  • Monoisotopic Mass: 265.95093g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 9.2Ų

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Additional information on 2-(2-bromoethyl)-3-chloro-4-fluoro-1-methoxybenzene

2-(2-Bromoethyl)-3-Chloro-4-Fluoro-1-Methoxybenzene: A Comprehensive Overview

The compound 2-(2-bromoethyl)-3-chloro-4-fluoro-1-methoxybenzene, identified by the CAS number 2228162-66-9, is a complex aromatic molecule with a diverse range of applications in organic synthesis and material science. This compound is characterized by its unique substitution pattern on the benzene ring, which includes a methoxy group at position 1, a bromoethyl group at position 2, a chlorine atom at position 3, and a fluorine atom at position 4. These substituents contribute to its distinct chemical properties and reactivity.

Recent studies have highlighted the importance of such multifunctional aromatic compounds in the development of advanced materials. For instance, researchers have explored the use of 2-(2-bromoethyl)-3-chloro-4-fluoro-1-methoxybenzene as a precursor in the synthesis of novel polymers and high-performance composites. The bromoethyl group, in particular, has been shown to facilitate cross-linking reactions under specific conditions, leading to materials with enhanced mechanical and thermal stability.

One of the most intriguing aspects of this compound is its electronic structure. The presence of electron-withdrawing groups such as chlorine and fluorine at positions 3 and 4, respectively, significantly influences the reactivity of the benzene ring. This makes 2-(2-bromoethyl)-3-chloro-4-fluoro-1-methoxybenzene an ideal candidate for electrophilic substitution reactions. Recent experiments have demonstrated that these groups can direct incoming electrophiles to specific positions on the ring, enabling precise control over the product's structure.

In addition to its role in organic synthesis, this compound has also found applications in medicinal chemistry. The methoxy group at position 1 contributes to the molecule's lipophilicity, which is a critical factor in drug design. Researchers have investigated its potential as a lead compound for developing new pharmaceutical agents targeting various therapeutic areas. For example, studies have shown that derivatives of this compound exhibit promising activity against certain enzymes involved in neurological disorders.

The synthesis of 2-(2-bromoethyl)-3-chloro-4-fluoro-1-methoxybenzene typically involves multi-step processes that require careful control over reaction conditions. One common approach involves Friedel-Crafts alkylation followed by sequential halogenation and methylation steps. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, making large-scale production more feasible.

From an environmental perspective, understanding the fate and transport of this compound is crucial for assessing its potential impact on ecosystems. Studies have shown that under aerobic conditions, this compound undergoes biodegradation through oxidative pathways mediated by microorganisms. However, further research is needed to evaluate its persistence in different environmental matrices and its potential toxicity to aquatic organisms.

In conclusion, 2-(2-bromoethyl)-3-chloro-4-fluoro-1-methoxybenzene is a versatile compound with significant potential across multiple disciplines. Its unique chemical properties and reactivity make it an invaluable tool in organic synthesis, materials science, and medicinal chemistry. As research continues to uncover new applications and insights into its behavior, this compound is likely to play an increasingly important role in both academic and industrial settings.

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